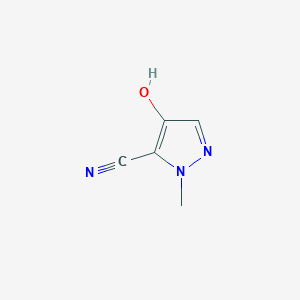

4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

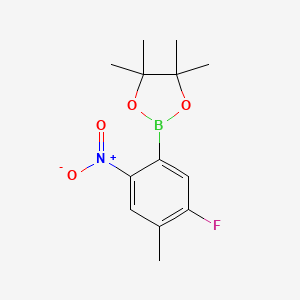

“4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile” is a chemical compound with the molecular formula C5H5N3O . It has a molecular weight of 123.11 .

Molecular Structure Analysis

The InChI code for “4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile” is 1S/C5H5N3O/c1-8-4(2-6)5(9)3-7-8/h3,9H,1H3 . The InChI key is AMYHDGIVCADZPZ-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving “4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile” are not available, pyrazole derivatives are known to participate in various reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can provide pyrazoles .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile derivatives have been explored for their corrosion inhibition properties. Studies on pyranopyrazole and pyrazolopyridine derivatives have shown significant inhibition efficiency for mild steel in acidic environments. These compounds adhere to the steel surface following the Langmuir adsorption isotherm, suggesting a protective layer formation against corrosion. The application extends to various fields, including the protection of industrial machinery and infrastructure from corrosive damage (Yadav et al., 2016), (Dandia et al., 2013).

Synthesis of Novel Compounds

The molecule has been utilized as a precursor in the synthesis of novel compounds. For example, a catalyst-free combinatorial library of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives was developed, showcasing the versatility of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile in facilitating the creation of complex molecules for potential therapeutic applications (Kumaravel & Vasuki, 2009).

Antimicrobial and Antitubercular Activity

Derivatives of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile have shown promising antimicrobial and antitubercular activities. This highlights its potential in the development of new therapeutic agents against infectious diseases. The synthesized compounds exhibited significant activity against Mycobacterium tuberculosis and other microbial strains, suggesting a pathway for the development of novel antimicrobials (Mallikarjuna & Keshavayya, 2020).

Anti-Cancer Applications

Nanoformulation of pyrano[2,3-c]pyrazole derivatives, including 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile derivatives, has shown anti-cancer activity by inhibiting cell cycle progression through a P53-independent pathway. This application is particularly significant in cancer therapy, where resistance to existing treatments is a constant challenge (Sun et al., 2019).

Eigenschaften

IUPAC Name |

4-hydroxy-2-methylpyrazole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c1-8-4(2-6)5(9)3-7-8/h3,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYHDGIVCADZPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N,N-dibutylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2780728.png)

![5-(2-fluorobenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2780731.png)

![N-(Dimethylsulfamoyl)-N-methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2780737.png)

![5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2780738.png)

![(2Z)-6-bromo-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2780742.png)

![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2780749.png)

![1-(3,4-difluorobenzoyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2780750.png)